molecular formula C23H18N2O2 B2728391 N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852367-56-7

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No. B2728391
CAS RN: 852367-56-7
M. Wt: 354.409
InChI Key: QWHQJKDCHHYHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine”, is given by the linear formula: C18H20N2 . The CAS Number is 14120-99-1 and the molecular weight is 264.374 .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Huang et al. (2001) discusses the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides for their binding properties to σ1 and σ2 receptors. These compounds, including variations with indole aromatic rings, showed higher affinity for σ1 versus σ2 receptors, highlighting the role of structural modifications in receptor affinity (Huang, Hammond, Wu, & Mach, 2001).

Nickel-Catalyzed Aminocarbonylation

Wang et al. (2020) reported a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamides. This synthesis method features a wide functional group tolerance and highlights the compound's significance in synthetic chemistry (Wang, Huang, Wang, Qu, & Chen, 2020).

Chiral Oxazolopiperidone Lactams

Escolano, Amat, and Bosch (2006) demonstrated the versatility of phenylglycinol-derived oxazolopiperidone lactams as building blocks for enantioselective synthesis of piperidine-containing natural products, including complex indole alkaloids. This research underscores the compound's utility in constructing diverse and structurally complex natural products (Escolano, Amat, & Bosch, 2006).

T-type Calcium Channel Blocker Discovery

Bezençon et al. (2017) discovered N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers, indicating potential applications in the treatment of generalized epilepsies. This discovery process involved optimization for solubility, brain penetration, and safety (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017).

Anticonvulsant Evaluation of Indoline Derivatives

Nath et al. (2021) synthesized and evaluated N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for anticonvulsant activities, providing insights into the therapeutic potential of such compounds in epilepsy treatment (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Mechanism of Action

While the mechanism of action for “N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide” is not explicitly mentioned, similar compounds have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .

Future Directions

In terms of future directions, similar compounds have been identified as potent inhibitors of SARS-CoV-2 RdRp . These compounds could be promising candidates for further investigation .

properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQJKDCHHYHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.